molecular formula C8H8ClFO B1490790 (1R)-1-(5-chloro-2-fluorophenyl)ethan-1-ol CAS No. 1344936-52-2

(1R)-1-(5-chloro-2-fluorophenyl)ethan-1-ol

Cat. No.: B1490790
CAS No.: 1344936-52-2
M. Wt: 174.6 g/mol
InChI Key: JVLFRWYYFHKPPT-RXMQYKEDSA-N
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Description

(1R)-1-(5-chloro-2-fluorophenyl)ethan-1-ol is a chiral compound characterized by the presence of a chlorine and fluorine atom on a phenyl ring, along with a hydroxyl group attached to an ethan-1-ol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-1-(5-chloro-2-fluorophenyl)ethan-1-ol typically involves the following steps:

    Starting Material: The synthesis begins with a suitable precursor, such as 5-chloro-2-fluorobenzaldehyde.

    Reduction: The aldehyde group is reduced to an alcohol using a reducing agent like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Chiral Resolution: The resulting racemic mixture is then subjected to chiral resolution techniques, such as using chiral catalysts or chromatography, to obtain the desired (1R)-enantiomer.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reduction: Utilizing efficient and scalable reducing agents.

    Automated Chiral Resolution: Employing automated systems for chiral resolution to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(1R)-1-(5-chloro-2-fluorophenyl)ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like pyridinium chlorochromate (PCC).

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

    Reduction: The compound can be further reduced to remove the hydroxyl group, forming the corresponding hydrocarbon.

Common Reagents and Conditions

    Oxidation: PCC, Jones reagent.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C).

Major Products Formed

    Oxidation: Formation of (1R)-1-(5-chloro-2-fluorophenyl)ethanone.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

    Reduction: Formation of (1R)-1-(5-chloro-2-fluorophenyl)ethane.

Scientific Research Applications

(1R)-1-(5-chloro-2-fluorophenyl)ethan-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of fine chemicals and as a building block in organic synthesis.

Mechanism of Action

The mechanism of action of (1R)-1-(5-chloro-2-fluorophenyl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the hydroxyl group allows for hydrogen bonding, while the chlorine and fluorine atoms contribute to its binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (1S)-1-(5-chloro-2-fluorophenyl)ethan-1-ol: The enantiomer of the compound, with different stereochemistry.

    1-(5-chloro-2-fluorophenyl)ethanone: The oxidized form of the compound.

    1-(5-chloro-2-fluorophenyl)ethane: The reduced form of the compound.

Uniqueness

(1R)-1-(5-chloro-2-fluorophenyl)ethan-1-ol is unique due to its specific stereochemistry, which can result in different biological activities and interactions compared to its enantiomer or other derivatives. The presence of both chlorine and fluorine atoms on the phenyl ring also contributes to its distinct chemical properties.

Biological Activity

(1R)-1-(5-chloro-2-fluorophenyl)ethan-1-ol is a chiral compound notable for its structural features, including the presence of chlorine and fluorine substituents on the phenyl ring. These characteristics contribute to its unique chemical reactivity and biological activity, making it a subject of interest in various scientific fields, particularly in medicinal chemistry and pharmacology.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets such as enzymes or receptors. Its chiral center and halogen atoms significantly influence its binding affinity and selectivity towards these targets. The compound may modulate enzymatic activity or receptor signaling pathways, potentially leading to therapeutic effects in various biological systems.

Pharmacological Applications

Research has indicated that this compound exhibits potential pharmacological properties, including:

  • Antimicrobial Activity : Studies have shown that compounds with similar structural features possess significant antibacterial activity against various pathogens, including gram-positive bacteria and mycobacteria . The compound's ability to inhibit bacterial growth suggests potential applications in treating infections.
  • Anticancer Properties : Preliminary investigations into the cytotoxic effects of this compound on cancer cell lines indicate promising results. For example, compounds with similar halogenated phenyl groups have demonstrated cytotoxicity comparable to established chemotherapeutic agents like doxorubicin . This suggests that this compound could be explored further for its anticancer potential.

Table 1: Summary of Biological Activities

Activity TypeRelated CompoundsObservations
AntimicrobialSimilar halogenated phenolsEffective against Staphylococcus aureus and Mycobacterium tuberculosis
AnticancerDoxorubicin analogsCytotoxicity against MCF-7 and U-937 cell lines; IC50 values comparable to reference compounds

In Vitro Studies

In vitro studies have been conducted to evaluate the cytotoxic effects of this compound on various cancer cell lines. For instance, flow cytometry assays revealed that compounds with similar structures can induce apoptosis in cancer cells in a dose-dependent manner, suggesting that this compound may also exhibit such properties .

Structure-Activity Relationship (SAR)

The presence of electron-donating or electron-withdrawing groups significantly influences the biological potency of compounds related to this compound. The introduction of halogen atoms often enhances binding affinity to biological targets, while modifications in the alkyl chain can alter pharmacological profiles .

Properties

IUPAC Name

(1R)-1-(5-chloro-2-fluorophenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClFO/c1-5(11)7-4-6(9)2-3-8(7)10/h2-5,11H,1H3/t5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVLFRWYYFHKPPT-RXMQYKEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=CC(=C1)Cl)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=C(C=CC(=C1)Cl)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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